3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
CAS No.: 230301-87-8
Cat. No.: VC4724313
Molecular Formula: C8H11NS
Molecular Weight: 153.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 230301-87-8 |
|---|---|
| Molecular Formula | C8H11NS |
| Molecular Weight | 153.24 |
| IUPAC Name | 3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
| Standard InChI | InChI=1S/C8H11NS/c1-6-5-10-8-2-3-9-4-7(6)8/h5,9H,2-4H2,1H3 |
| Standard InChI Key | ZUZMVTSAPQEJGT-UHFFFAOYSA-N |
| SMILES | CC1=CSC2=C1CNCC2 |
Introduction
3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic organic compound that belongs to the thienopyridine class. It features a unique fused ring structure combining a thiophene ring with a pyridine ring, with a methyl group at the 3-position. This compound is identified by the PubChem CID 18377318 and has a molecular weight of approximately 153.25 g/mol .
Synthesis Methods
The synthesis of 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the methylation of thieno[3,2-c]pyridine. A common method includes reacting thieno[3,2-c]pyridine with methylating agents like methyl iodide in the presence of a base such as potassium carbonate, carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Biological Activity and Applications
Research on 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride suggests potential therapeutic applications due to its biological activity. It may exhibit anticancer, antiviral, and neuroprotective effects by interacting with specific molecular targets, modulating enzyme activity, or altering protein conformation.
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Inhibits cancer cell proliferation |
| Antiviral Properties | Shows promise against viral polymerases |
| Neuroprotective Effects | May modulate neurotransmitter systems or reduce oxidative stress |
Comparison with Similar Compounds
3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is distinct from other thienopyridines due to its specific methylation pattern and fused ring structure. Similar compounds include 4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine and 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid, which differ in their substitution patterns and functional groups .
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine | Similar fused ring structure | Different substitution pattern |
| 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid | Contains a thiazole ring | Varies in functional groups |
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